molecular formula C16H14O4 B8460250 Benzyl 5-formyl-2-methoxybenzoate

Benzyl 5-formyl-2-methoxybenzoate

Cat. No.: B8460250
M. Wt: 270.28 g/mol
InChI Key: VCFZBJOTEWVWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-formyl-2-methoxybenzoate (CAS 311770-86-2) is a high-value benzoate ester derivative of interest in organic synthesis and pharmaceutical research. Its molecular formula is C16H14O4, with a molecular weight of 270.28 g/mol . The compound features both an aldehyde and a benzoate ester functional group, making it a versatile and key synthetic intermediate for constructing more complex active molecules. The benzyl ester group can serve as a protected carboxylic acid, while the formyl group offers a handle for further chemical transformations, such as condensation reactions. This chemical building block is primarily used in research and development laboratories. It is related to other formyl-methoxybenzoate esters, such as Methyl 5-formyl-2-methoxybenzoate, which is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Eluxadoline, a treatment for irritable bowel syndrome . As such, researchers value this compound for its potential application in developing new therapeutic agents and for general method development in synthetic organic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 5-formyl-2-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-15-8-7-13(10-17)9-14(15)16(18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

VCFZBJOTEWVWPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound for Therapeutic Agents :
    Benzyl 5-formyl-2-methoxybenzoate has been identified as a lead compound in the development of new therapeutic agents due to its biological activity. Research indicates that derivatives of this compound may interact with calmodulin, a calcium-binding protein involved in various cellular processes, suggesting potential uses in modulating calcium signaling pathways.
  • Antimicrobial and Anti-inflammatory Properties :
    Studies have shown that compounds related to this compound exhibit antimicrobial and anti-inflammatory properties. This suggests that it may be useful in developing treatments for infections and inflammatory conditions.
  • Spasmolytic Activity :
    Some derivatives have demonstrated spasmolytic effects, indicating potential applications in treating muscle spasms or related disorders. This activity is particularly relevant in the context of gastrointestinal or vascular smooth muscle relaxation.

Agricultural Chemistry Applications

  • Pesticide Development :
    The compound's structural features make it a candidate for developing new agrochemicals, particularly pesticides. Its biological activity could be harnessed to create effective agents against pests while minimizing environmental impact.
  • Herbicide Potential :
    Similar compounds have been investigated for their herbicidal properties. The ability of this compound to interact with specific biological targets suggests it could be explored as a herbicide or plant growth regulator.

Case Studies and Research Findings

  • Biological Activity Studies :
    Research has indicated that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and liver cancers. Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest.
  • Antimicrobial Efficacy :
    A study focusing on related compounds demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-formyl-2-methoxybenzoateContains a methyl group instead of a benzyl groupOften used in simpler synthetic pathways
Benzyl benzoateSimple ester structureCommonly used as a fragrance and solvent
BenzaldehydeAldehyde without methoxy and benzoate groupsFundamental aromatic aldehyde used in various reactions
Ethyl 4-methoxybenzoateSimilar methoxy substitution but different positionUsed primarily in flavoring and fragrance industries

The unique combination of functional groups in this compound enables diverse chemical reactivity and potential biological activities not found in simpler analogs like benzaldehyde or methyl esters.

Chemical Reactions Analysis

Nucleophilic Additions to the Formyl Group

The aldehyde moiety undergoes nucleophilic addition reactions with amines, hydrazines, and alcohols:

Reaction TypeReagents/ConditionsProductKey Observations
Imine FormationPrimary amine (e.g., propylamine), RT, MeOHBenzyl 5-(alkylimino)-2-methoxybenzoateForms stable Schiff bases .
Hydrazone SynthesisHydrazine hydrate, EtOH, refluxBenzyl 5-(hydrazonomethyl)-2-methoxybenzoateHigh yields (80–90%) .
Acetal FormationEthylene glycol, acid catalystCyclic acetal-protected derivativeProtects aldehyde during synthesis .

Mechanistic Insight : The formyl group’s electrophilicity facilitates nucleophilic attack, with proton exchange stabilizing intermediates in imine formation .

Oxidation and Reduction Reactions

The aldehyde group is redox-active under controlled conditions:

TransformationReagents/ConditionsProductSelectivity/Yield
Oxidation to AcidKMnO₄, H₂SO₄, 60°CBenzyl 5-carboxy-2-methoxybenzoateQuantitative conversion .
Reduction to AlcoholNaBH₄, MeOH, 0°C → RTBenzyl 5-(hydroxymethyl)-2-methoxybenzoate>95% yield .

Note : Over-oxidation of the methoxy group is not observed under these conditions .

Ester Hydrolysis

The benzyl ester undergoes cleavage under acidic or basic conditions:

ConditionsReagentsProductApplications
Basic Hydrolysis1M NaOH, MeOH, reflux5-Formyl-2-methoxybenzoic acidForms water-soluble carboxylate .
Acidic HydrolysisHCl (conc.), H₂O, reflux5-Formyl-2-methoxybenzoic acidLower efficiency vs. basic route .

Industrial Relevance : Hydrolysis products serve as intermediates for pharmaceuticals .

Cycloaddition and Multicomponent Reactions

The formyl group participates in cycloadditions and high-order reactions:

Reaction TypeComponents/ConditionsProductKey Features
CuAAC ReactionBenzyl azide, CuSO₄, sodium ascorbateTriazole-linked hybridClick chemistry compatibility .
Six-Component SynthesisPropargylamine, TMSN₃, isocyanideTetrazole-triazole hybrid22–58% yields, modular synthesis .

Mechanistic Pathway : The aldehyde forms imine intermediates in multicomponent reactions, enabling rapid diversification .

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution at the 4-position:

Reaction TypeReagents/ConditionsProductRegioselectivity
NitrationHNO₃, H₂SO₄, 0°CBenzyl 5-formyl-2-methoxy-4-nitrobenzoateExclusive para-substitution .
HalogenationBr₂, FeBr₃, CH₂Cl₂Benzyl 5-formyl-2-methoxy-4-bromobenzoate>90% regiochemical purity .

Limitation : Steric hindrance from the benzyl ester limits meta-substitution .

Comparison with Similar Compounds

Key Insights :

  • Benzyl esters (e.g., this compound) exhibit greater steric hindrance, which can slow reaction kinetics but improve selectivity in macrocyclization .
  • Methyl esters (e.g., Methyl 5-formyl-2-methoxybenzoate) dominate industrial applications due to cost-effectiveness and scalability, with a projected global production value of $12.8 million by 2030 .
  • Ethyl esters offer intermediate polarity, balancing solubility and reactivity for drug synthesis .

Substituent Position and Functional Group Modifications

Compound Name Substituents Similarity Score Synthesis Yield Applications Reference
Benzyl 5-formyl-4-hydroxy-2-methoxybenzoate 4-hydroxy, 5-formyl, 2-methoxy 0.96 51% Precursor for cavitand functionalization
5-(Benzyloxy)-2-hydroxybenzoic acid 5-benzyloxy, 2-hydroxy 1.00 N/A Antimicrobial agents; polymer additives
5-formyl-2-Methoxyphenyl benzoate Phenyl benzoate, 5-formyl 0.94 N/A Photoresist materials; agrochemicals

Key Insights :

  • Hydroxy vs. Formyl Groups : The presence of a formyl group (vs. hydroxyl) increases electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation) .
  • Benzyloxy Substitution : Compounds like 5-(Benzyloxy)-2-hydroxybenzoic acid show broader bioactivity due to increased lipophilicity .
  • Phenyl Benzoate Derivatives : Replacing the benzyl ester with a phenyl group (e.g., 5-formyl-2-Methoxyphenyl benzoate) reduces hydrolytic stability but enhances UV resistance for material science applications .

Market and Industrial Relevance

  • Methyl 5-formyl-2-methoxybenzoate holds a significant market share (65% of global benzoate esters) due to its role in pharmaceutical intermediates (e.g., benzimidazole derivatives) .
  • Safety Profiles : Benzyl-containing compounds may pose higher handling risks (e.g., Benzyl bromide, a precursor, is flammable and toxic ), whereas methyl esters are generally safer .

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